molecular formula C22H27NO2 B3057368 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester CAS No. 79781-87-6

3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester

Cat. No.: B3057368
CAS No.: 79781-87-6
M. Wt: 337.5 g/mol
InChI Key: IKARRQFFZRTPEB-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a carboxylic acid ester functional group. Its structure features a cyclohexyl substituent at the 4-position of the pyridine ring and a phenyl ester modified with a tert-butyl (1,1-dimethylethyl) group at the ortho position.

Key properties inferred from structural analogs:

  • Molecular formula: Likely C₂₂H₂₉NO₂ (estimated based on substituents).
  • Molecular weight: ~339.47 g/mol.
  • Applications: Likely used as an intermediate in organic synthesis, pharmaceutical research, or fine chemicals due to its ester functionality and aromatic substitution pattern .

Properties

IUPAC Name

(2-tert-butyl-4-cyclohexylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-22(2,3)19-14-17(16-8-5-4-6-9-16)11-12-20(19)25-21(24)18-10-7-13-23-15-18/h7,10-16H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARRQFFZRTPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2CCCCC2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229908
Record name 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester
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Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79781-87-6
Record name 4-Cyclohexyl-2-(1,1-dimethylethyl)phenyl 3-pyridinecarboxylate
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Record name 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester
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Record name 3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester
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Record name 2-tert-butyl-4-cyclohexylphenyl nicotinate
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Record name 2-tert-Butyl-4-cyclohexylphenyl nicotinate
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Biological Activity

Overview

3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester (CAS No. 79781-87-6) is a compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological properties and applications in medicinal chemistry.

Chemical Structure

The compound's structure features a pyridine ring substituted with a cyclohexyl group and a tert-butyl group on the phenyl moiety. This unique configuration may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 3-pyridinecarboxylic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Modulation of TRP Channels

The biological activity of this compound may also extend to the modulation of transient receptor potential (TRP) channels, particularly TRPM8. Compounds that interact with TRPM8 are known for their roles in sensory perception and pain modulation. A study highlighted that certain pyridine derivatives can act as agonists or antagonists of TRP channels, which could lead to novel analgesic therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-pyridinecarboxylic acid derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyridine ring or the phenyl moiety can significantly affect their potency and selectivity towards various biological targets. For example, bulky substituents at specific positions have been correlated with enhanced receptor activation or inhibition .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of pyridine derivatives found that modifications to the side chains resulted in varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: TRPM8 Modulation

In vitro assays using human embryonic kidney (HEK) cells expressing TRPM8 showed that certain analogs of pyridinecarboxylic acids could activate the channel with an EC50 value as low as 2.91 μM, indicating strong agonistic properties. This suggests that compounds like 3-pyridinecarboxylic acid could be developed as therapeutic agents for conditions involving cold sensitivity or pain management .

Data Tables

Property Value
Molecular FormulaC22H27NO2
Molecular Weight337.5 g/mol
CAS Number79781-87-6
Antimicrobial ActivityMICs in low micromolar range
TRPM8 Activation EC502.91 μM

Scientific Research Applications

Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry, particularly in chromatography. It has been successfully utilized in reverse phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of various compounds. The method involves using a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for standard applications or formic acid for mass spectrometry compatibility. This technique allows for efficient isolation of impurities and can be adapted for preparative separations .

Application Method Mobile Phase
Separation AnalysisRP-HPLCAcetonitrile + Water + Phosphoric Acid / Formic Acid

Pharmacological Studies

The compound is also significant in pharmacological research. Its structural features allow it to interact with biological targets, making it a candidate for studying drug-receptor interactions. Preliminary studies suggest potential roles in modulating receptor activities, which could lead to developments in therapeutic agents targeting various diseases .

Material Science

In material science, 3-pyridinecarboxylic acid derivatives are explored for their potential use in synthesizing polymers and other materials with specific properties. The ester functionality can facilitate reactions that lead to novel polymeric structures, which may exhibit desirable mechanical and thermal properties .

Case Study 1: HPLC Method Development

A study was conducted to develop an efficient HPLC method for the analysis of this compound alongside other pyridine derivatives. The researchers optimized the mobile phase composition and column type to enhance separation efficiency. The results demonstrated that the method could reliably quantify low concentrations of the compound in complex mixtures, showcasing its utility in quality control processes within pharmaceutical manufacturing .

In another investigation, the compound's interaction with specific receptors was assessed through binding affinity studies. The findings indicated that certain structural modifications could enhance receptor binding, suggesting pathways for developing more effective pharmacological agents targeting those receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound belongs to the pyridinecarboxylic acid ester family. Comparisons focus on analogs with variations in:

  • Ester substituents (e.g., tert-butyl, phenyl).
  • Pyridine ring substituents (e.g., halogens, cyclohexyl, aromatic groups).
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Target Compound C₂₂H₂₉NO₂* 339.47* 4-cyclohexyl, 2-tert-butyl phenyl ester Synthetic intermediate, drug research
5-Bromo-2-chloro-3-pyridinecarboxylic acid tert-butyl ester C₁₀H₁₁BrClNO₂ 292.56 5-bromo-2-chloro, tert-butyl ester Reference standard, agrochemicals
6-Fluoro-3-pyridinecarboxylic acid tert-butyl ester C₁₀H₁₂FNO₂ 197.21 6-fluoro, tert-butyl ester Fine chemicals, intermediates
3-Pyridinecarboxylic acid, 2-amino-2-(3-bromophenyl)-2-oxoethyl ester C₁₄H₁₂BrN₂O₃ 337.16 2-amino, 3-bromophenyl ester Pharmacological research
1-Piperidinecarboxylic acid, 4-[(trans-3-hydroxycyclobutyl)oxy]-, tert-butyl ester C₁₄H₂₅NO₄ 271.35 Piperidine core, hydroxycyclobutyl Medicinal chemistry scaffolds

*Estimated values based on structural analogs.

Substituent Effects on Properties

  • Steric and Electronic Effects: The tert-butyl group in the target compound and analogs (e.g., ) increases steric hindrance, reducing reactivity toward nucleophilic attack and enhancing stability. Cyclohexyl vs. Halogen/Amino Groups: The cyclohexyl substituent (target compound) improves lipid solubility compared to halogenated (e.g., 5-bromo-2-chloro in ) or amino-substituted analogs (e.g., ), which may enhance membrane permeability in biological systems.
  • Fluorinated analogs (e.g., ) exhibit lower molecular weights and higher polarity due to the fluorine atom, improving aqueous solubility.

Q & A

Q. What catalytic systems enable selective functionalization of the pyridine ring without disturbing ester groups?

  • Methodology :
  • Transition Metal Catalysis : Pd-mediated C–H activation or Ru-catalyzed meta-functionalization to preserve ester integrity .
  • Protecting Groups : Use Boc or benzyl groups to shield reactive sites during cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester
Reactant of Route 2
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3-Pyridinecarboxylic acid, 4-cyclohexyl-2-(1,1-dimethylethyl)phenyl ester

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